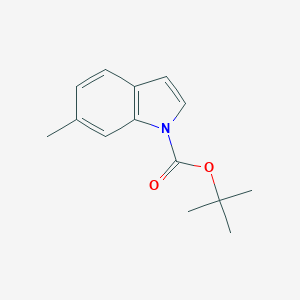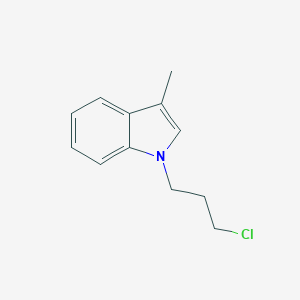
1-(3-Chloropropyl)-3-methylindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloropropyl)-3-methylindole, also known as CP 47,497, is a synthetic cannabinoid that was first synthesized in 1979. It is a potent agonist of the cannabinoid receptors and has been extensively studied for its potential therapeutic applications. In
作用机制
1-(3-Chloropropyl)-3-methylindole 47,497 acts as a potent agonist of the cannabinoid receptors, specifically CB1 and CB2. It binds to these receptors and activates them, leading to a range of physiological effects. The exact mechanism of action is not fully understood, but it is thought to involve modulation of neurotransmitter release and ion channel activity.
生化和生理效应
1-(3-Chloropropyl)-3-methylindole 47,497 has a range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and modulation of immune function. It has also been shown to affect appetite, body temperature, and cardiovascular function. These effects are mediated by the cannabinoid receptors, which are widely distributed throughout the body.
实验室实验的优点和局限性
1-(3-Chloropropyl)-3-methylindole 47,497 is a useful tool for studying the cannabinoid receptors and their role in various physiological processes. It is highly potent and selective for the cannabinoid receptors, making it a valuable tool for investigating their function. However, like all synthetic cannabinoids, it has limitations in terms of its relevance to natural cannabinoid compounds and its potential for off-target effects.
未来方向
There are many potential future directions for research on 1-(3-Chloropropyl)-3-methylindole 47,497. One area of interest is the development of more selective agonists for the cannabinoid receptors, which could have therapeutic applications with fewer side effects. Another area of interest is the investigation of the endocannabinoid system and its role in various physiological processes. Finally, there is also potential for the development of novel cannabinoid-based therapies for a range of conditions, including pain, inflammation, and neurodegenerative diseases.
In conclusion, 1-(3-Chloropropyl)-3-methylindole 47,497 is a synthetic cannabinoid with a range of potential therapeutic applications. It has been extensively studied for its effects on the cannabinoid receptors and its potential as a treatment for various conditions. While there are limitations to its use as a research tool, it remains a valuable tool for investigating the endocannabinoid system and its role in various physiological processes.
合成方法
1-(3-Chloropropyl)-3-methylindole 47,497 is synthesized by reacting 3-methylindole with 1-chloropropane in the presence of a Lewis acid catalyst. The reaction proceeds via an electrophilic substitution mechanism, and the product is purified by column chromatography.
科学研究应用
1-(3-Chloropropyl)-3-methylindole 47,497 has been widely used in scientific research to study the cannabinoid receptors and their role in various physiological processes. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties, and has been investigated for its potential use in the treatment of conditions such as chronic pain, epilepsy, and multiple sclerosis.
属性
CAS 编号 |
156237-51-3 |
|---|---|
产品名称 |
1-(3-Chloropropyl)-3-methylindole |
分子式 |
C12H14ClN |
分子量 |
207.7 g/mol |
IUPAC 名称 |
1-(3-chloropropyl)-3-methylindole |
InChI |
InChI=1S/C12H14ClN/c1-10-9-14(8-4-7-13)12-6-3-2-5-11(10)12/h2-3,5-6,9H,4,7-8H2,1H3 |
InChI 键 |
RYWLWFUOTCVHFQ-UHFFFAOYSA-N |
SMILES |
CC1=CN(C2=CC=CC=C12)CCCCl |
规范 SMILES |
CC1=CN(C2=CC=CC=C12)CCCCl |
同义词 |
1-(3-Chloropropyl)-3-methylindole |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



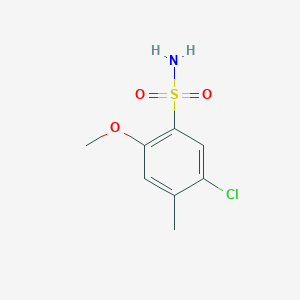
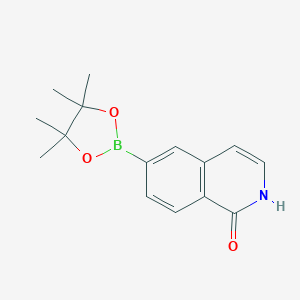
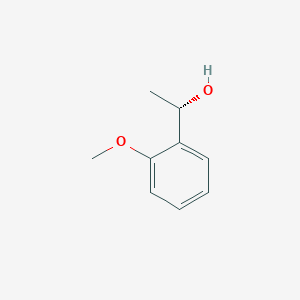
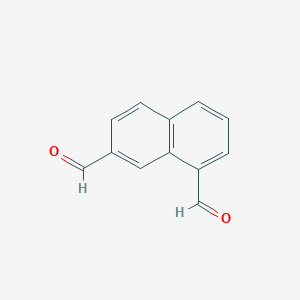
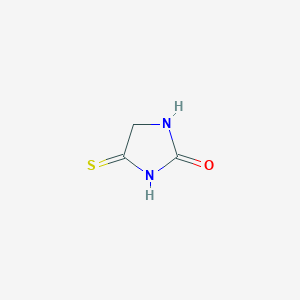
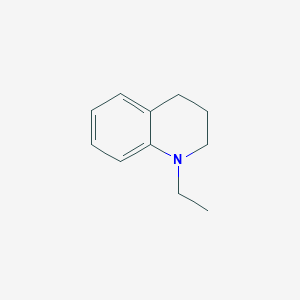
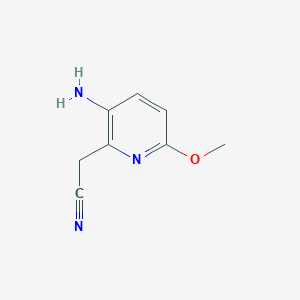
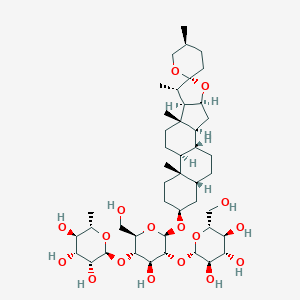

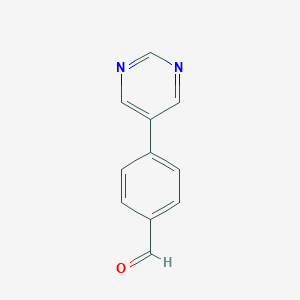
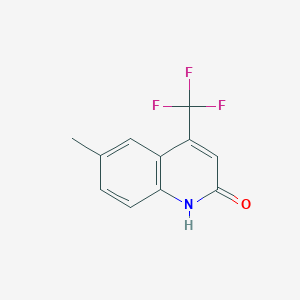
![6-(Trifluoromethyl)-3h-imidazo[4,5-c]pyridine](/img/structure/B168658.png)

